Ethane-13C2
Overview
Description
Ethane-13C2 is a stable isotope-labeled compound where both carbon atoms in the ethane molecule are replaced with the carbon-13 isotope. The molecular formula for this compound is 13CH3-13CH3, and it has a molecular weight of 32.05 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways, reaction mechanisms, and tracer studies due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-13C2 can be synthesized using various methods. One common approach involves the use of 13C-labeled calcium carbide (Ca13C2) as a starting material. The calcium carbide is reacted with water to produce acetylene (13C2H2), which is then hydrogenated to form this compound . The reaction conditions typically involve the use of a catalyst such as palladium or nickel under high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the high pressures and temperatures required for the hydrogenation reaction. The purity of the final product is ensured through various purification steps, including distillation and gas chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethane-13C2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide (13CO2) and water (H2O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Halogenation: In the presence of halogens like chlorine (Cl2) or bromine (Br2), this compound can undergo substitution reactions to form 1,2-dichlorothis compound or 1,2-dibromothis compound.
Combustion: When burned in the presence of oxygen (O2), this compound produces carbon dioxide (13CO2) and water (H2O).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Combustion: Excess oxygen (O2) under high temperature.
Major Products Formed
Oxidation: Carbon dioxide (13CO2) and water (H2O).
Halogenation: 1,2-dichlorothis compound or 1,2-dibromothis compound.
Combustion: Carbon dioxide (13CO2) and water (H2O).
Scientific Research Applications
Ethane-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs labeled with carbon-13.
Industry: Applied in the development of new materials and processes, particularly in the field of polymer chemistry
Mechanism of Action
The mechanism by which Ethane-13C2 exerts its effects is primarily through its role as a tracer. The carbon-13 isotope acts as a detectable marker that can be followed through various chemical and biological processes. This allows researchers to gain insights into reaction mechanisms, metabolic pathways, and the fate of carbon atoms in different systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Ethane-13C2 can be compared with other similar compounds such as:
Ethane-13C1: Contains one carbon-13 isotope and one carbon-12 isotope.
Ethylene-13C2: Contains two carbon-13 isotopes but has a double bond between the carbon atoms.
Propane-13C3: Contains three carbon-13 isotopes and has a longer carbon chain.
Uniqueness
The uniqueness of this compound lies in its simplicity and the fact that both carbon atoms are labeled with carbon-13, making it an ideal tracer for studies requiring precise tracking of carbon atoms. Its applications span across various fields, making it a versatile tool in scientific research .
Properties
IUPAC Name |
(1,2-13C2)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482156 | |
Record name | Ethane-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.055 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52026-74-1 | |
Record name | Ethane-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethane-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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